- Engineered metabolic pathways for directing carbon flux to increased production of 7-aminoheptanoic acid and 6-aminohexanoic acid, United States, , ,

Cas no 929-17-9 (7-Aminoheptanoic acid)

7-Aminoheptanoic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 7-Aminoheptanoic acid

- 7-AMINOENANTHIC ACID

- 7-amino-heptanoic acid

- 7-Aminooenanthic acid

- HEPTANOIC ACID, 7-AMINO-

- omega-Aminoenantic acid

- 7-Aminohepentanoic acid

- Aminoenanthic acid

- Amino-enanthylic acid

- omega-Aminoheptanoic acid

- Kyselina 7-aminoenanthova [Czech]

- B10HJX2T48

- AEK

- 7-aminoheptanoicacid

- Kyselina 7-aminoenanthova

- 7-azanylheptanoic acid

- Zeta

- 7-Aminoheptanoic acid (ACI)

- NSC 59008

- ζ-Aminoenanthic acid

- ω-Aminoenanthic acid

- ω-Aminoheptanoic acid

- AMINOENANTIC ACID, OMEGA-

- A0311

- omega-Aminoenanthic acid

- DB-057347

- NSC-59008

- H-Ahp(7)-OH

- MFCD00008242

- Zeta-Aminoheptanoic Acid

- Z56896351

- CHEMBL1229507

- .ZETA.-AMINOENANTHIC ACID

- zeta-Aminoenanthic acid

- NS00039505

- EINECS 213-197-5

- CS-W002042

- DTXCID30161673

- 7-Aminoheptanoic acid, 98%

- 4-04-00-02791 (Beilstein Handbook Reference)

- 7-Aminoheptanoic acid, purum, >=97.0% (CHN)

- ALBB-028464

- 929-17-9

- UNII-B10HJX2T48

- NSC59008

- AKOS000119948

- CHEBI:181436

- DTXSID10239182

- EN300-17159

- BRN 0906887

- 7-AHpA

- SCHEMBL35917

- .OMEGA.-AMINOHEPTANOIC ACID

- .OMEGA.-AMINOENANTHIC ACID

- GS-4263

- Q27274237

- AC-6968

- BP-23845

-

- MDL: MFCD00008242

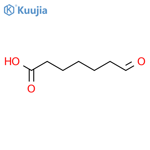

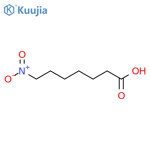

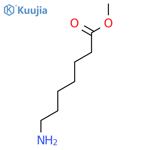

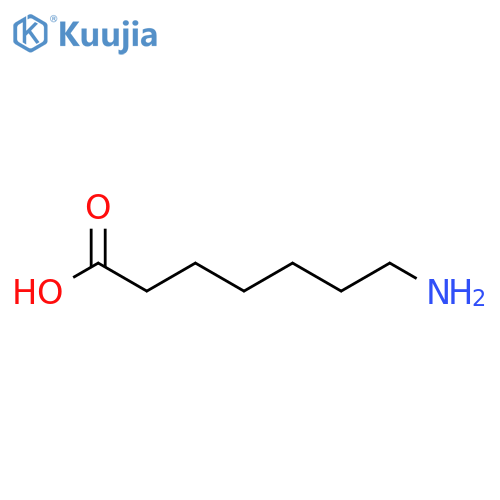

- Inchi: 1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10)

- Chave InChI: XDOLZJYETYVRKV-UHFFFAOYSA-N

- SMILES: O=C(CCCCCCN)O

- BRN: 0906887

Propriedades Computadas

- Massa Exacta: 145.11000

- Massa monoisotópica: 145.110278721 g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 6

- Complexidade: 93.6

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 63.3

- XLogP3: -3

- Peso Molecular: 145.20

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.019

- Ponto de Fusão: 192-195 °C (lit.)

- Ponto de ebulição: 270.6°Cat760mmHg

- Ponto de Flash: 117.5°C

- Índice de Refracção: 1.467

- PSA: 63.32000

- LogP: 1.68050

- FEMA: 2563

- Solubilidade: Not determined

7-Aminoheptanoic acid Informações de segurança

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

- Instrução de Segurança: S22-S24/25

- RTECS:MJ1770000

- Condição de armazenamento:Store in cold storage.

7-Aminoheptanoic acid Dados aduaneiros

- CÓDIGO SH:2922499990

- Dados aduaneiros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

7-Aminoheptanoic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051695-25g |

7-Aminoheptanoic acid |

929-17-9 | 97% | 25g |

¥543.00 | 2024-04-25 | |

| Enamine | EN300-17159-0.05g |

7-aminoheptanoic acid |

929-17-9 | 91% | 0.05g |

$19.0 | 2023-09-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A87630-100g |

7-Aminoheptanoic acid |

929-17-9 | 97% | 100g |

¥4186.0 | 2021-09-10 | |

| Apollo Scientific | OR2575-5g |

7-Aminoheptanoic acid |

929-17-9 | 98+% | 5g |

£20.00 | 2025-03-21 | |

| Apollo Scientific | OR2575-25g |

7-Aminoheptanoic acid |

929-17-9 | 98+% | 25g |

£132.00 | 2025-02-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151309-100g |

7-Aminoheptanoic acid |

929-17-9 | >98.0%(T) | 100g |

¥3325.90 | 2023-09-04 | |

| Chemenu | CM219816-25g |

7-Aminoheptanoic acid |

929-17-9 | 95% | 25g |

$146 | 2023-02-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A87630-1g |

7-Aminoheptanoic acid |

929-17-9 | 97% | 1g |

¥66.0 | 2021-09-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834696-1g |

7-Aminoheptanoic Acid |

929-17-9 | 98% | 1g |

82.00 | 2021-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051695-5g |

7-Aminoheptanoic acid |

929-17-9 | 97% | 5g |

¥117.00 | 2024-04-25 |

7-Aminoheptanoic acid Método de produção

Synthetic Routes 1

Synthetic Routes 2

- Comparison of N-Terminal Modifications on Neurotensin(8-13) Analogues Correlates Peptide Stability but Not Binding Affinity with in Vivo Efficacy, Journal of Medicinal Chemistry, 2009, 52(7), 1803-1813

Synthetic Routes 3

- Preparation of cyanoguanidines for treating diseases caused by an elevated level of nicotinamide phosphoribosyltransferase, World Intellectual Property Organization, , ,

Synthetic Routes 4

- Engineered metabolic pathways and processes for producing 7-carbon monomers, World Intellectual Property Organization, , ,

Synthetic Routes 5

1.2 Reagents: Carbon dioxide ; 20 min, cooled

- Preparation of hydroxyaminooxoheptylpyrimidinecarboxamide derivatives for use as HDAC6 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

- Process for the enzymic production of 7-aminoheptanoic acid and its derivatives, World Intellectual Property Organization, , ,

Synthetic Routes 7

1.2 Reagents: Hydrogen , Hydrogen iodide ; 3 h, 50 atm, 160 °C

- Methods for producing nylon 7, World Intellectual Property Organization, , ,

Synthetic Routes 8

- Synthesis of ω-nitro acids and ω-amino acids by ring cleavage of α-nitro cycloalkanones, European Journal of Organic Chemistry, 1999, (1), 87-90

Synthetic Routes 9

- engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via carbon chain elongation associated with cyclohexane carboxylate synthesis, World Intellectual Property Organization, , ,

Synthetic Routes 10

Synthetic Routes 11

- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via pyruvate and succinate semialdehyde aldol condensation, World Intellectual Property Organization, , ,

Synthetic Routes 12

Synthetic Routes 13

- Engineered metabolic pathways for biosynthesis of 7-carbon monomers including pimelic acid, 7-hydroxyheptanoic acid, heptamethylenediamine or 1,7-heptanediol, World Intellectual Property Organization, , ,

Synthetic Routes 14

- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via c1 carbon chain elongation associated with coenzyme b synthesis, World Intellectual Property Organization, , ,

Synthetic Routes 15

- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via aromatic compounds, World Intellectual Property Organization, , ,

Synthetic Routes 16

1.2 1 h, 0 - 5 °C; 5 °C → 30 °C; 12 h, 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 50 - 55 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 0.6 MPa, 40 °C

- Method for preparing 7-aminoheptanoic acid, China, , ,

Synthetic Routes 17

- Engineered metabolic pathways and microorganisms for producing 7-carbon chems., World Intellectual Property Organization, , ,

Synthetic Routes 18

1.2 Reagents: Piperidine Solvents: Dimethylformamide

- Improvement of monolithic solid material by utilization of spacer for identification of the target using affinity resins, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1469-1472

Synthetic Routes 19

- Metabolically engineered pathways and microbial strains for fermentative production of pimelic acid, 7-aminoheptanoate, 7-hydroxyheptanoate, heptamethylenediamine, or 1,7-heptanediol, United States, , ,

Synthetic Routes 20

- Method for the co-production of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid, World Intellectual Property Organization, , ,

7-Aminoheptanoic acid Raw materials

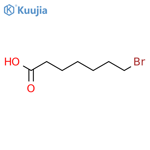

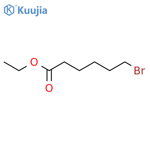

- 7-Bromoheptanoic acid

- 7-oxoheptanoic acid

- Heptanoic acid, 7-nitro-

- DL-2-Aminosuberic Acid

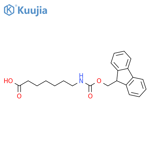

- Fmoc-7-amino-heptanoic acid

- methyl 7-aminoheptanoate

- Ethyl 6-bromohexanoate

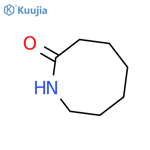

- Azocan-2-one

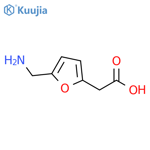

- 5-(aminomethyl)-2-Furanacetic acid

7-Aminoheptanoic acid Preparation Products

7-Aminoheptanoic acid Literatura Relacionada

-

1. Correction: Jadomycins, put a bigger ring in it: isolation of seven- to ten-membered ring analoguesStephanie M. Forget,Camilo F. Martinez-Farina,David L. Jakeman Chem. Commun. 2018 54 3544

-

Daniel Moreno,José V. Cuevas,Gabriel García-Herbosa,Tomás Torroba Chem. Commun. 2011 47 3183

-

Teresa Cecchi,Filippo Pucciarelli,Paolo Passamonti Analyst 2004 129 1037

-

Yang Li,Shujie Yang,Danlei Ma,Wei Song,Cong Gao,Liming Liu,Xiulai Chen Nat. Prod. Rep. 2021 38 1518

-

Daigo Iwahata,Manabu Tsuda,Toshiro Aigaki,Hiroshi Miyano J. Anal. At. Spectrom. 2011 26 2461

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Ácidos graxos ácidos graxos de cadeia média

- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Ácidos graxos Ácidos graxos e conjugados ácidos graxos de cadeia média

929-17-9 (7-Aminoheptanoic acid) Produtos relacionados

- 693-57-2(12-Aminolauric Acid)

- 1002-57-9(8-Aminooctanoic acid)

- 56-12-2(γ-Aminobutyric acid)

- 13108-19-5(10-Aminodecanoic Acid)

- 660-88-8(5-Aminovaleric Acid)

- 1120-12-3(9-Aminononanoic acid)

- 32131-17-2(Nylon 6/6)

- 60-32-2(6-Aminocaproic acid)

- 2432-99-7(11-Aminoundecanoic acid)

- 737000-96-3((S)-(+)-2-HEXYL ISOTHIOCYANATE)